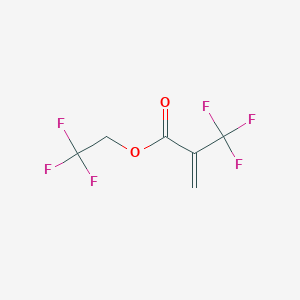
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique properties and applications in various fields. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis reactions. The compound’s structure includes a trifluoromethyl group attached to an acrylic acid ester, which imparts distinct chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 2-(Trifluoromethyl)acrylic acid with 2,2,2-trifluoroethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction is conducted in a reactor where 2-(Trifluoromethyl)acrylic acid and 2,2,2-trifluoroethanol are mixed with a suitable catalyst. The mixture is heated to facilitate the esterification reaction, and the product is then purified through distillation .
化学反応の分析
Types of Reactions
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Produces trifluoromethyl carboxylic acids.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
作用機序
The mechanism of action of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific enzymes and receptors .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)acrylic acid: Shares the trifluoromethyl group but lacks the ester functionality.
2,2,2-Trifluoroethyl methacrylate: Contains a similar ester group but with a methacrylate backbone.
Methyl 2-(trifluoromethyl)acrylate: Similar structure but with a methyl ester group instead of 2,2,2-trifluoroethyl.
Uniqueness
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is unique due to its combination of the trifluoromethyl group and the 2,2,2-trifluoroethyl ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
特性
分子式 |
C6H4F6O2 |
|---|---|
分子量 |
222.08 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C6H4F6O2/c1-3(6(10,11)12)4(13)14-2-5(7,8)9/h1-2H2 |
InChIキー |
IRQYOZQRDXJKSW-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)OCC(F)(F)F)C(F)(F)F |
正規SMILES |
C=C(C(=O)OCC(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















